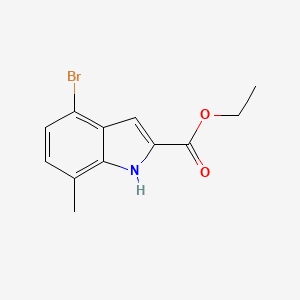
Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) to afford 4-(methoxymethyl)-2-methylindole .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse. For example, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe followed by reduction with tributyltin hydride (Bu 3 SnH) was mentioned in the synthesis analysis .Applications De Recherche Scientifique
Antiviral Research
Indole derivatives have been identified as potent antiviral agents. For instance, compounds similar to Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate have shown inhibitory activity against influenza A and other viruses . The structural analogs of this compound can be synthesized and tested for their efficacy against a broad range of RNA and DNA viruses, potentially leading to the development of new antiviral medications.
Anti-inflammatory Applications
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity to multiple receptors, which is beneficial in anti-inflammatory drug development . Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate could serve as a scaffold for creating new derivatives with potential anti-inflammatory properties.
Anticancer Activity
Indole derivatives are increasingly being explored for their anticancer properties. The modification of Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate could lead to the discovery of novel compounds that exhibit antiproliferative effects against various cancer cell lines .
Antimicrobial and Antitubercular Potential
The indole core structure is known to possess antimicrobial and antitubercular activities. Research into Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate could uncover new antimicrobial agents, particularly against resistant strains of bacteria and tuberculosis .
Antidiabetic and Antimalarial Effects
Indole derivatives have shown promise in the treatment of diabetes and malaria. By studying Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate, scientists could develop compounds with improved efficacy in managing these diseases .
Neuropharmacological Applications
Indoles play a significant role in neuropharmacology due to their presence in compounds like serotonin and melatonin. Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate could be pivotal in synthesizing new neuroactive drugs, potentially aiding in the treatment of neurological disorders .
Orientations Futures
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Propriétés
IUPAC Name |
ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLHDUGFVILQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482121.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482123.png)
![1-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482124.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482129.png)
![7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482130.png)
![7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482134.png)
![7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482135.png)
![7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482136.png)
![(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482137.png)
![2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482138.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)